molecular formula C21H21Cl2FN2O3 B2396171 2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide CAS No. 1234840-83-5

2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide

Katalognummer B2396171
CAS-Nummer: 1234840-83-5
Molekulargewicht: 439.31
InChI-Schlüssel: SBYDSMGDOGXBEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide, commonly known as DFP-10825, is a novel and potent inhibitor of the dopamine D3 receptor. DFP-10825 has been shown to have potential therapeutic effects in the treatment of neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease.

Wirkmechanismus

DFP-10825 is a selective antagonist of the dopamine D3 receptor, which is highly expressed in the mesolimbic reward pathway and the prefrontal cortex. By blocking the dopamine D3 receptor, DFP-10825 reduces the rewarding effects of drugs of abuse and decreases the motivation to seek drugs. DFP-10825 also has an effect on the dopamine D2 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of drug addiction, DFP-10825 has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing. DFP-10825 has also been shown to reduce the expression of c-Fos, a marker of neuronal activity, in the prefrontal cortex and the nucleus accumbens. In animal models of Parkinson's disease, DFP-10825 has been shown to increase dopamine release in the striatum, a brain region involved in motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DFP-10825 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in preclinical models. However, one limitation of DFP-10825 is its relatively short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

Further research is needed to fully understand the potential therapeutic effects of DFP-10825 in the treatment of neurological and psychiatric disorders. Future studies could investigate the effects of DFP-10825 on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, future studies could investigate the potential of DFP-10825 as a treatment for other disorders, such as depression and anxiety. Finally, the development of longer-acting formulations of DFP-10825 could improve its efficacy in preclinical models.

Synthesemethoden

DFP-10825 is synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-fluorobenzoyl chloride to form 2-(2,4-dichlorophenoxy)benzoyl fluoride. This intermediate is then reacted with piperidine to form 2-(2,4-dichlorophenoxy)-N-(1-piperidin-4-ylmethyl)benzamide, which is subsequently converted to DFP-10825 by reaction with acetic anhydride and triethylamine.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied in preclinical models for its potential therapeutic effects in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In animal models, DFP-10825 has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. DFP-10825 has also been shown to improve cognitive function and reduce motor symptoms in animal models of Parkinson's disease.

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2FN2O3/c22-15-5-6-19(17(23)11-15)29-13-20(27)25-12-14-7-9-26(10-8-14)21(28)16-3-1-2-4-18(16)24/h1-6,11,14H,7-10,12-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYDSMGDOGXBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.